O-Methyl Ticagrelor

説明

特性

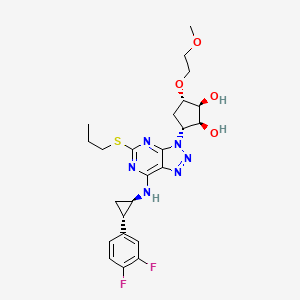

分子式 |

C24H30F2N6O4S |

|---|---|

分子量 |

536.6 g/mol |

IUPAC名 |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol |

InChI |

InChI=1S/C24H30F2N6O4S/c1-3-8-37-24-28-22(27-16-10-13(16)12-4-5-14(25)15(26)9-12)19-23(29-24)32(31-30-19)17-11-18(21(34)20(17)33)36-7-6-35-2/h4-5,9,13,16-18,20-21,33-34H,3,6-8,10-11H2,1-2H3,(H,27,28,29)/t13-,16+,17+,18-,20-,21+/m0/s1 |

InChIキー |

AUZPMSLKWBPIOS-HMLJSJRSSA-N |

異性体SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

正規SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC)NC4CC4C5=CC(=C(C=C5)F)F |

製品の起源 |

United States |

準備方法

Overview of Ticagrelor and O-Methyl Ticagrelor Synthesis

Ticagrelor, chemically known as (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol, serves as the base compound. O-Methyl Ticagrelor involves methylation at the hydroxyethoxy moiety, necessitating specific etherification steps.

Preparation Methods Analysis

Key Synthetic Steps for Ticagrelor and Its O-Methyl Derivative

The synthesis of O-Methyl Ticagrelor generally follows similar intermediate steps as Ticagrelor, with modifications at the etherification stage to introduce the methyl group. The main stages include:

- Nitration and formation of key pyrimidine intermediates

- Condensation reactions to build the triazolo-pyrimidine core

- Diazotization to form triazole compounds using safer reagents

- Nucleophilic substitution and etherification to introduce the O-methyl group

- Deprotection and purification steps to yield the final compound

Detailed Process Description

Nitration and Pyrimidine Intermediate Preparation

An efficient and safe nitration process converts precursor compounds into nitro derivatives, which are then transformed into pyrimidine intermediates. For example, nitration of compound 21 to nitro compound 22 is controlled using thermal analysis to ensure safety and scalability.

Condensation and Triazole Formation

The condensation of pyrimidine amine derivatives with cyclopentyl derivatives is performed in ethylene glycol or ethanol under controlled temperature and pressure conditions. The triazole ring is constructed via diazotization using a green reagent "Resin-NO2" in aqueous and acetonitrile media, which reduces impurities and improves yield.

Nucleophilic Substitution and Etherification

For O-Methyl Ticagrelor, the critical step involves etherification of the intermediate with methylating agents such as 2-haloethanol derivatives under basic conditions. Potassium tert-butoxide or sodium tert-butoxide are commonly used bases, and 2-bromoethanol is a preferred etherifying reagent.

The general reaction scheme for etherification is:

$$

\text{Intermediate} + \text{2-bromoethanol (or 2-chloroethanol)} \xrightarrow[\text{Base}]{\text{Alkalescence}} \text{O-Methyl Ticagrelor derivative}

$$

This step is performed under controlled temperature to maximize yield and minimize side reactions.

Deprotection and Purification

Deprotection of ketal groups is typically carried out using aqueous hydrochloric acid in dichloromethane (DCM) under biphasic conditions to avoid formation of genotoxic impurities like methyl chloride. The reaction is carefully timed (2–3 hours) and temperature-controlled (25–30 °C) to reduce degradation impurities.

Following deprotection, the product is isolated by adjusting pH, solvent extraction, and recrystallization in acetonitrile to achieve high purity (>99.8% by HPLC) and good yield (approximately 63-85% depending on the route).

Comparative Data Table of Key Reaction Conditions and Outcomes

| Step | Conditions | Reagents/ Solvents | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Nitration | Controlled temperature, DSC monitored | Nitric acid, toluene | 85-90 | >98 | Safety parameters established for scale-up |

| Condensation (Pyrimidine + Cyclopentyl) | Ethylene glycol or ethanol, triethylamine, 25-30 °C | Pyrimidine amine derivative, cyclopentyl derivative | 80-90 | >95 | Avoids high pressure reactors, safer for commercial scale |

| Diazotization (Triazole formation) | Aqueous acetonitrile, Resin-NO2 reagent, mild temp | Resin-NO2, water, acetonitrile | 90-95 | >97 | Green reagent reduces impurities |

| Etherification (O-methylation) | Alkalescent conditions, 25-40 °C | 2-bromoethanol, potassium tert-butoxide | 85-90 | >95 | Potassium tert-butoxide preferred base, 2-bromoethanol preferred etherifying agent |

| Deprotection (Ketal removal) | Aqueous HCl/DCM biphasic, 2-3 h, 25-30 °C | HCl, dichloromethane | 80-85 | >99.8 | Avoids methyl chloride formation, minimal degradation impurities |

| Purification | Recrystallization in acetonitrile, 5-10 °C | Acetonitrile | — | >99.8 | Final product obtained as white crystalline solid |

Research Findings and Process Improvements

The use of Resin-NO2 as a diazotization reagent is a significant advancement, offering a safer, greener alternative to traditional nitrite salts, reducing impurity formation and improving yield.

Avoiding high-pressure reactors and prolonged reaction times in condensation steps increases safety and scalability.

Biphasic deprotection conditions in DCM and aqueous HCl minimize contact time with acid, reducing degradation impurities and eliminating genotoxic methyl chloride formation.

Alternative etherification methods using 2-haloethanols under basic conditions provide efficient introduction of the O-methyl group, with potassium tert-butoxide as an effective base.

Purification by recrystallization in acetonitrile ensures high purity without the need for column chromatography, which is unsuitable for large-scale production.

化学反応の分析

Diazotization and Triazole Formation

The synthesis of O-Methyl Ticagrelor begins with the diazotization of a pyrimidine derivative. According to , the reaction involves:

-

Reagents: Resin-NO₂⁻ (a green reagent) in a water/acetonitrile mixture.

-

Conditions: Stirred at 25–30°C for 2–3 hours.

-

Outcome: Formation of a triazole intermediate (16) with high purity (93% by HPLC).

This step is critical for introducing the triazole moiety, which is essential for ticagrelor’s pharmacological activity. The use of Resin-NO₂⁻ eliminates hazardous reagents like sodium nitrite, enhancing process safety .

Condensation with Cyclopropylamine Derivatives

The triazole intermediate reacts with cyclopropylamine derivatives to form a protected precursor. and describe this step as:

-

Reagents: Anhydrous K₂CO₃ in acetonitrile.

-

Conditions: 25–30°C for 2–3 hours.

-

Outcome: Formation of a ketal-protected intermediate (12) with 98% yield.

This reaction demonstrates the importance of solvent choice (acetonitrile) and base selection (K₂CO₃) to optimize yield and minimize impurities .

Deprotection and Methylation

The final step involves deprotection of the ketal group to yield O-Methyl Ticagrelor. and detail:

-

Reagents: Hydrochloric acid (HCl) in dichloromethane (DCM).

-

Conditions: Biphasic reaction at 10–30°C for 2–3 hours.

-

Outcome: O-Methyl Ticagrelor with 99.78% purity by HPLC.

This step avoids methanol due to genotoxic impurities (CH₃Cl) and employs DCM for reduced acid exposure, minimizing degradation .

Reaction Conditions and Yield Analysis

Mechanistic Insights and Challenges

The synthesis of O-Methyl Ticagrelor highlights challenges in:

-

Thermal Stability: Diazotization intermediates require DSC analysis to prevent exothermic events .

-

Impurity Control: Use of DCM in deprotection avoids methyl chloride formation, critical for regulatory compliance .

-

Scalability: Optimized solvent systems (e.g., ACN/water) enable industrial-scale production .

科学的研究の応用

O-Methyl Ticagrelor has several scientific research applications:

Chemistry: Used as a model compound to study the effects of structural modifications on P2Y12 receptor binding.

Biology: Investigated for its role in platelet aggregation and its potential anti-inflammatory effects.

Medicine: Explored for its therapeutic potential in treating acute coronary syndrome and preventing thrombotic events.

Industry: Utilized in the development of new antiplatelet agents with improved efficacy and safety profiles

作用機序

O-Methyl Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. Additionally, Ticagrelor enhances adenosine function by inhibiting the equilibrative nucleoside transporter-1, contributing to its cardioprotective effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues of Ticagrelor

Table 1: Key Structural and Functional Differences

Pharmacological Activity

P2Y12 Inhibition :

Ticagrelor and O-Methyl Ticagrelor both reversibly bind P2Y12, but O-methylation alters their binding kinetics. For example, derivatives with two O-methyl groups (17, 19) retain activity, while over-methylation (compound 21) abolishes it, likely due to steric hindrance . In contrast, cangrelor , a phosphorylated analog, lacks VPAC receptor modulation due to its negatively charged phosphoryl group .- VPAC Receptor Modulation: Ticagrelor weakly competes with VIP for VPAC1/VPAC2 binding (22% and 39% inhibition, respectively), a property absent in cangrelor .

Clinical and Preclinical Efficacy

- Anti-Ischemic Effects: Ticagrelor reduces infarct volume and improves cerebral blood flow in stroke models via P2Y12-independent mechanisms (e.g., eNOS phosphorylation) . O-Methyl Ticagrelor’s neuroprotective effects are unexplored but may vary due to altered bioavailability.

Safety Profile :

Ticagrelor has a higher bleeding risk than clopidogrel in some cohorts but is preferred over prasugrel in guidelines due to broader efficacy . O-Methyl Ticagrelor’s safety remains speculative, though structural analogs like AR-C124910XX show predictable metabolism .

Metabolic Considerations

- CYP3A4 Dependence: Ticagrelor is metabolized by CYP3A4, with polymorphisms causing 43.4-fold interindividual variability in plasma levels .

生物活性

O-Methyl Ticagrelor is a methylated derivative of Ticagrelor, a well-known antiplatelet agent used primarily in the management of acute coronary syndromes (ACS). This article explores the biological activity of O-Methyl Ticagrelor, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on recent research findings.

O-Methyl Ticagrelor functions primarily as a P2Y12 receptor antagonist , similar to its parent compound, Ticagrelor. By inhibiting the P2Y12 receptor, it prevents adenosine diphosphate (ADP) from promoting platelet aggregation, thereby reducing the risk of thrombus formation. This mechanism is crucial in preventing cardiovascular events such as myocardial infarction and ischemic strokes.

2. Pharmacokinetics

The pharmacokinetic profile of O-Methyl Ticagrelor is characterized by rapid absorption and a moderate bioavailability:

- Absorption : O-Methyl Ticagrelor is rapidly absorbed following oral administration.

- Bioavailability : Estimated at approximately 36%, similar to Ticagrelor.

- Peak Concentration (Cmax) : Achieved within 1.5 to 3 hours post-dose.

- Volume of Distribution : Approximately 88 L, indicating extensive distribution in body tissues.

- Protein Binding : Over 99% binding to plasma proteins, primarily albumin.

Clinical Trials and Findings

Recent studies have evaluated the efficacy and safety of O-Methyl Ticagrelor in various patient populations:

- TWILIGHT Trial : This trial compared the outcomes of patients receiving Ticagrelor monotherapy versus those on dual antiplatelet therapy (DAPT) with aspirin. Results indicated that patients on Ticagrelor monotherapy had significantly lower rates of bleeding without compromising efficacy in preventing ischemic events .

| Outcome | Ticagrelor Monotherapy | Aspirin + Ticagrelor |

|---|---|---|

| BARC 2, 3, or 5 bleeding | 4.0% | 7.1% |

| All-cause mortality | 3.9% | 3.9% |

| Myocardial Infarction (MI) | 2.7% | 2.7% |

- Platelet Reactivity Studies : Studies showed that O-Methyl Ticagrelor provided more consistent platelet inhibition compared to clopidogrel, suggesting enhanced efficacy in managing ACS .

4. Case Studies

Several case studies have highlighted the clinical implications of using O-Methyl Ticagrelor:

- A study involving patients with chronic kidney disease demonstrated that O-Methyl Ticagrelor effectively reduced mortality rates while maintaining a safety profile comparable to clopidogrel .

- Another case series reported instances of rhabdomyolysis associated with ticagrelor use, prompting further investigation into potential drug interactions and adverse effects .

5. Conclusion

O-Methyl Ticagrelor represents a promising advancement in antiplatelet therapy, exhibiting potent biological activity through its mechanism as a P2Y12 receptor antagonist. Its pharmacokinetic profile supports its use in clinical settings, particularly for patients at high risk for thrombotic events. Ongoing research and clinical trials will continue to elucidate its role and optimize its use in cardiovascular medicine.

Q & A

Q. How to design a robust PK/PD bridging study for O-Methyl Ticagrelor in translational research?

- Answer: Use allometric scaling from murine to human models, incorporating free drug concentrations and receptor occupancy thresholds. Validate with ex vivo platelet aggregation assays (e.g., light transmission aggregometry) and adjust for species-specific plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。